

# An In-depth Technical Guide to (19R)-13-Deoxy-19-hydroxyenmein

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (19R)-13-Deoxy-19-hydroxyenmein

Cat. No.: B12370495

[Get Quote](#)

**(19R)-13-Deoxy-19-hydroxyenmein**, also known as macrocalyxin J, is an enmein-type diterpenoid that has garnered interest within the scientific community for its notable biological activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on its chemical structure, physicochemical properties, synthesis, and biological activity, with a focus on its anti-proliferative effects.

## Chemical Structure and Properties

**(19R)-13-Deoxy-19-hydroxyenmein** is a complex diterpenoid with a distinct polycyclic structure. Its chemical identity is well-established and characterized by the following identifiers and properties.

Chemical Structure:

[Click to download full resolution via product page](#)

Caption: Molecular Formula of **(19R)-13-Deoxy-19-hydroxyenmein**.

A 2D chemical structure diagram would be ideally placed here, but is beyond the current capabilities to generate in a structured format. The user is advised to refer to the PubChem

entry for a visual representation.

Physicochemical and Identification Data:

| Property                | Value                                                                                                                                                                                            | Reference           |
|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| Molecular Formula       | C <sub>20</sub> H <sub>26</sub> O <sub>6</sub>                                                                                                                                                   | <a href="#">[1]</a> |
| Molecular Weight        | 362.42 g/mol                                                                                                                                                                                     | <a href="#">[1]</a> |
| IUPAC Name              | (1R,4S,8R,9R,12S,13S,16S,19R)-9,19-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.0 <sup>1,13</sup> .0 <sup>4</sup> , <sup>12</sup> .0 <sup>8,12</sup> ]nonadecane-2,18-dione |                     |
| CAS Number              | 16763-48-7                                                                                                                                                                                       | <a href="#">[2]</a> |
| PubChem CID             | 44632005                                                                                                                                                                                         | <a href="#">[1]</a> |
| Predicted Boiling Point | 617.4 ± 55.0 °C                                                                                                                                                                                  |                     |
| Predicted Density       | 1.37 ± 0.1 g/cm <sup>3</sup>                                                                                                                                                                     |                     |
| Predicted pKa           | 12.27 ± 0.60                                                                                                                                                                                     |                     |

## Synthesis

**(19R)-13-Deoxy-19-hydroxyenmein** is a synthetic derivative of oridonin, a naturally occurring ent-kaurene diterpenoid. The synthesis involves a multi-step process that transforms the parent compound into the enmein-type structure.

Experimental Protocol: Synthesis from Oridonin

The synthesis of **(19R)-13-Deoxy-19-hydroxyenmein** and its analogs typically starts from the natural product oridonin. A general synthetic scheme is outlined below, based on procedures for similar enmein-type diterpenoids.[\[3\]](#)[\[4\]](#)

Workflow for the Synthesis of Enmein-Type Diterpenoids:



[Click to download full resolution via product page](#)

Caption: General synthetic workflow from Oridonin to Enmein-type diterpenoids.

Step-by-step procedure:

- Oxidation of Oridonin: Oridonin is dissolved in a suitable solvent, such as ice-cold acetone. Jones reagent is then added dropwise to the solution while stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.[3]
- Formation of Spirolactone Intermediate: The product from the previous step is then treated with lead tetraacetate and anhydrous sodium carbonate in a solvent like tetrahydrofuran (THF). This reaction facilitates the conversion to a spiro lactone-type diterpenoid.[3]
- Rearrangement to Enmein-type Diterpenoid: Further reaction of the spiro lactone intermediate leads to the formation of the enmein-type diterpenoid structure.[4]

Note: For the precise synthesis of **(19R)-13-Deoxy-19-hydroxyenmein**, it is crucial to consult the detailed experimental procedures outlined in the primary literature, such as the work by Li et al. (2013).

## Biological Activity and Mechanism of Action

**(19R)-13-Deoxy-19-hydroxyenmein** has demonstrated significant anti-proliferative activity against various human cancer cell lines.

Anti-proliferative Activity:

The cytotoxic effects of **(19R)-13-Deoxy-19-hydroxyenmein** have been evaluated using the MTT assay. The compound exhibits potent inhibitory activity, as summarized in the table below.

| Cell Line | Cancer Type       | IC <sub>50</sub> (μM) | Reference |
|-----------|-------------------|-----------------------|-----------|
| K562      | Leukemia          | 0.41                  |           |
| MGC-803   | Gastric Cancer    | 0.85                  |           |
| CaEs-17   | Esophageal Cancer | 0.43                  |           |
| Bel-7402  | Liver Cancer      | 1.89                  |           |

#### Experimental Protocol: MTT Assay for Anti-proliferative Activity

- **Cell Culture:** Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of **(19R)-13-Deoxy-19-hydroxyenmein** for a specified period (e.g., 48 hours).
- **MTT Addition:** After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC<sub>50</sub> Calculation:** The half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated from the dose-response curves.

#### Mechanism of Action:

While the specific signaling pathways for **(19R)-13-Deoxy-19-hydroxyenmein** are not yet fully elucidated, studies on related enmein-type diterpenoids suggest that their anti-cancer effects

are often mediated through the induction of apoptosis.<sup>[5]</sup> This process can be triggered by various cellular stresses and involves distinct signaling cascades.

Some enmein-type diterpenoid derivatives have been shown to induce apoptosis through mechanisms that include:

- Cell Cycle Arrest: Causing cells to halt at specific phases of the cell cycle, preventing their proliferation.<sup>[5]</sup>
- Induction of Apoptosis: Triggering programmed cell death in cancer cells.<sup>[5][6]</sup>

Research on other enmein-type diterpenoids has implicated the PI3K/Akt/mTOR signaling pathway in their anti-cancer activity.<sup>[3][7]</sup> Inhibition of this pathway can lead to decreased cell proliferation and survival.

Proposed General Signaling Pathway for Enmein-Type Diterpenoids:



[Click to download full resolution via product page](#)

Caption: A potential signaling pathway inhibited by enmein-type diterpenoids.

This guide provides a foundational understanding of **(19R)-13-Deoxy-19-hydroxyenmein** for scientific and drug development professionals. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Enmein, 13-deoxy-19-hydroxy-, (19R)- | C<sub>20</sub>H<sub>26</sub>O<sub>6</sub> | CID 44632005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enmein, 13-deoxy-19-hydroxy-, (19R)- | 16763-48-7 [chemicalbook.com]
- 3. Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The conversion of oridonin to spirolactone-type or enmein-type diterpenoid: synthesis and biological evaluation of ent-6,7-seco-oridonin derivatives as novel potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enmein-type diterpenoid analogs from natural kaurene-type oridonin: Synthesis and their antitumor biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (19R)-13-Deoxy-19-hydroxyenmein]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370495#19r-13-deoxy-19-hydroxyenmein-chemical-structure]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)